molecular formula C9H12N2O2 B12974050 4-Methoxy-3,5-dimethylpicolinamide

4-Methoxy-3,5-dimethylpicolinamide

Cat. No.: B12974050
M. Wt: 180.20 g/mol
InChI Key: RVUXVCOHUAEHOB-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethylpicolinamide is a pyridine derivative characterized by a methoxy group at the 4-position and methyl substituents at the 3- and 5-positions of the pyridine ring, with an amide functional group at the 2-position. The compound’s synthesis likely involves halogen displacement reactions, as inferred from methods used for analogous compounds (e.g., refluxing chlorobenzene with phenolic derivatives) .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-methoxy-3,5-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C9H12N2O2/c1-5-4-11-7(9(10)12)6(2)8(5)13-3/h4H,1-3H3,(H2,10,12)

InChI Key

RVUXVCOHUAEHOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,5-dimethylpicolinamide typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with suitable reagents to introduce the amide functionality. One common method involves the catalytic hydrogenation of 4-methoxy-3,5-dimethylpyridine derivatives . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

Industrial Production Methods

Industrial production of 4-Methoxy-3,5-dimethylpicolinamide may involve large-scale catalytic hydrogenation processes, ensuring high yield and purity. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,5-dimethylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 4-methoxy-3,5-dimethylpicolinic acid.

    Reduction: Formation of 4-methoxy-3,5-dimethylpicolinamine.

    Substitution: Formation of various substituted picolinamides depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3,5-dimethylpicolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3,5-dimethylpicolinamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS Number Structural Features Similarity Score Molecular Weight Key Properties/Applications
4-Methoxy-3-methylpicolinic acid 22280-00-8 Methoxy (4-), methyl (3-), carboxylic acid (2-) 0.92 181.17 g/mol Intermediate in agrochemical synthesis
4-Hydroxy-5-methylpicolinic acid 138569-60-5 Hydroxy (4-), methyl (5-), carboxylic acid (2-) 0.92 167.15 g/mol Chelating agent; metal coordination studies
4-Methoxy-3,5-dimethylpicolinic acid 1261994-86-8 Methoxy (4-), methyl (3-,5-), carboxylic acid (2-) 0.91 195.20 g/mol Antimicrobial precursor
5-(2,5-Dimethoxyphenyl)picolinic acid 123811-74-5 Dimethoxyphenyl (5-), carboxylic acid (2-) 0.89 273.27 g/mol Antifungal activity; enzyme inhibition
4-Methoxypicolinic acid hydrochloride N/A Methoxy (4-), HCl salt, carboxylic acid (2-) 0.88 189.60 g/mol Catalysis; asymmetric synthesis

Structural and Functional Differences

  • The amide group in the target compound may alter bioavailability compared to carboxylic acid derivatives.
  • Synthetic Utility : 4-Methoxypicolinic acid hydrochloride is utilized in asymmetric catalysis, such as iridium-based complexes for enantioselective reactions, whereas the target compound’s applications remain less documented .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., 4-Hydroxy-5-methylpicolinic acid) exhibit higher aqueous solubility due to ionization, whereas the amide group in 4-Methoxy-3,5-dimethylpicolinamide may favor organic solvent compatibility.
  • Thermal Stability : Methyl and methoxy substituents generally increase melting points; for example, 2-Chloro-6-methoxyisonicotinic acid (a structural cousin) melts at 214–216°C , suggesting similar thermal robustness for the target compound.

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